molecular formula C22H18N2O3S2 B187424 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 5915-45-7

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No. B187424
CAS RN: 5915-45-7
M. Wt: 422.5 g/mol
InChI Key: VSUVPDJWLJUZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, also known as BTTB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is complex and not yet fully understood. However, studies have shown that it acts as an inhibitor of various enzymes and signaling pathways, including the JAK/STAT signaling pathway, which is involved in inflammation and cancer progression. 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has also been found to modulate the activity of various ion channels and receptors, including the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has been found to modulate various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in cognitive function, mood regulation, and reward processing.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is its potent activity against a range of diseases, which makes it a promising candidate for drug development. However, the complex synthesis process and the need for specialized equipment and skilled personnel can be a limitation for lab experiments. In addition, the mechanism of action of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is not yet fully understood, which can hinder its further development.

Future Directions

There are several future directions for 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide research, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential applications in various fields of scientific research. In addition, further studies are needed to evaluate the safety and efficacy of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide in animal models and human clinical trials, which can pave the way for its eventual use as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves a series of chemical reactions, including the condensation of 2-aminobenzothiophene with 4-chlorobenzenesulfonyl chloride, followed by the reaction with potassium cyanide and subsequent hydrolysis of the resulting nitrile to yield 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. The overall synthesis process is complex and requires skilled personnel and specialized equipment.

Scientific Research Applications

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in medicinal chemistry, where 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has been found to exhibit potent activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

CAS RN

5915-45-7

Product Name

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Molecular Formula

C22H18N2O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

InChI

InChI=1S/C22H18N2O3S2/c23-14-19-18-8-4-5-9-20(18)28-22(19)24-21(25)15-10-12-17(13-11-15)29(26,27)16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,25)

InChI Key

VSUVPDJWLJUZKC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4)C#N

Origin of Product

United States

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